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molecular formula C10H5ClN2S B371089 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine CAS No. 36822-09-0

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine

Cat. No. B371089
M. Wt: 220.68g/mol
InChI Key: GRJAFENSUSLYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09324949B2

Procedure details

Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one (10.78 g, 26.7 mmol) was treated with pyridine (2.68 mL, 33.3 mmol) and phosphoryl trichloride (53.4 mL, 573 mmol), then heated to reflux at 110° C. for 1 hr. Excess POC3 was removed and cautiously quenched with ice water in an ice bath. The pH was adjusted to ˜5 with ammonium hydroxide. Solid was collected by filtration washed with water. The solid was dried to give 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine (10 g, 85% yield).
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[S:9][C:5]=2[C:4](=O)[NH:3][CH:2]=1.N1C=CC=CC=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:4]1[C:5]2[S:9][C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
10.78 g
Type
reactant
Smiles
N1=CNC(C2=C1C1=C(S2)C=CC=C1)=O
Name
Quantity
2.68 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
53.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
Excess POC3 was removed
CUSTOM
Type
CUSTOM
Details
cautiously quenched with ice water in an ice bath
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C1=C(S2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 169.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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